molecular formula C28H27FN2O3 B6524987 7-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-methyl-3-phenyl-4H-chromen-4-one CAS No. 929389-75-3

7-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No.: B6524987
CAS No.: 929389-75-3
M. Wt: 458.5 g/mol
InChI Key: PZQMDYXDOCLLNL-UHFFFAOYSA-N
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Description

This compound is a chromen-4-one derivative characterized by:

  • 2-methyl and 3-phenyl substituents on the chromenone core.
  • A 7-ethoxy chain linked to a piperazine ring bearing a 2-fluorophenyl group. The structural design combines a chromenone scaffold (known for bioactivity in antimicrobial and receptor modulation contexts) with a piperazine-ethoxy side chain, which may enhance solubility and receptor-binding properties.

Properties

IUPAC Name

7-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy]-2-methyl-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3/c1-20-27(21-7-3-2-4-8-21)28(32)23-12-11-22(19-26(23)34-20)33-18-17-30-13-15-31(16-14-30)25-10-6-5-9-24(25)29/h2-12,19H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQMDYXDOCLLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C4=CC=CC=C4F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-methyl-3-phenyl-4H-chromen-4-one is a synthetic compound that belongs to the class of chromenone derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neurology and oncology. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The piperazine moiety is known for its affinity towards serotonin and dopamine receptors, which are crucial in regulating mood and cognition. Specifically, the presence of the 2-fluorophenyl group enhances the lipophilicity of the molecule, potentially improving its blood-brain barrier penetration and receptor binding affinity.

2. Anticancer Activity

Recent studies have indicated that chromenone derivatives exhibit significant anticancer properties. The compound has shown cytotoxic effects on various cancer cell lines, including liver hepatocellular carcinoma (HepG2) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, linked to its ability to modulate signaling pathways associated with cancer growth.

Cell Line IC50 (µM) Mechanism
HepG2< 10Apoptosis induction
MCF-7 (breast cancer)< 15Cell cycle arrest
A549 (lung cancer)< 20Inhibition of metastasis

3. Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests potential use as an anxiolytic or antidepressant agent. Animal models have demonstrated that administration leads to reduced anxiety-like behaviors, likely due to enhanced serotonergic transmission.

Case Study 1: Antitumor Efficacy

A study conducted on mice with induced tumors revealed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit angiogenesis, which is critical for tumor growth.

Case Study 2: Neuroprotective Effects

In a rodent model of neurodegeneration, administration of the compound showed protective effects against neuronal loss. Behavioral tests indicated improvements in cognitive functions, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) against various pathogens, indicating its potential as an antimicrobial agent. Notably, it has shown efficacy against Mycobacterium tuberculosis strains.

Pathogen MIC (µg/mL) Activity
Mycobacterium tuberculosis< 5Strong inhibitory activity
Staphylococcus aureus< 10Moderate inhibitory activity

Structure-Activity Relationship (SAR)

Research into SAR has elucidated that modifications to the piperazine ring and chromenone structure significantly impact biological activity. Compounds with increased lipophilicity and specific substitutions on the aromatic rings tend to exhibit enhanced potency against both cancerous cells and microbial pathogens.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs are compared below, focusing on substituent variations, synthetic routes, and reported bioactivities.

2.1. Structural Variations
Compound Name/ID Chromenone Substituents Piperazine Substituent Key Differences Reference
Target Compound 2-methyl, 3-phenyl, 7-ethoxy 2-Fluorophenyl Reference compound for comparison
7-(2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}ethoxy)-2H-chromen-2-one 2H-chromen-2-one (no methyl/phenyl) 4-Bromophenylmethyl Lacks methyl/phenyl groups; bromine instead of fluorine
5-Fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one 5-fluoro, 3-(4-fluorophenyl) 4-Methylpiperazine Purine-linked side chain; dual fluorophenyl substitution
4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4e) 7-methoxy, 3-phenyl 2-Hydroxybenzyl Methoxy instead of ethoxy; hydroxybenzyl group
3-(4-Chlorophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-2-methyl-4H-chromen-4-one 3-(4-chlorophenyl), 2-methyl 2-Hydroxyethylpiperazine Chlorophenyl substitution; hydroxyethyl-piperazine

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